molecular formula C16H12N2O6 B8515594 1,4-Bis(3-nitrophenyl)butane-1,4-dione CAS No. 55959-76-7

1,4-Bis(3-nitrophenyl)butane-1,4-dione

Cat. No.: B8515594
CAS No.: 55959-76-7
M. Wt: 328.28 g/mol
InChI Key: KYKNAJUWCUJKFD-UHFFFAOYSA-N
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Description

1,4-Bis(3-nitrophenyl)butane-1,4-dione is a diketone derivative featuring two 3-nitrophenyl substituents at the 1,4-positions of a butane backbone. Nitro groups are electron-withdrawing, influencing reactivity, solubility, and intermolecular interactions. This compound’s meta-substitution pattern may confer distinct steric and electronic characteristics compared to para-substituted analogs, affecting crystallization behavior and applications in organic synthesis or medicinal chemistry .

Properties

CAS No.

55959-76-7

Molecular Formula

C16H12N2O6

Molecular Weight

328.28 g/mol

IUPAC Name

1,4-bis(3-nitrophenyl)butane-1,4-dione

InChI

InChI=1S/C16H12N2O6/c19-15(11-3-1-5-13(9-11)17(21)22)7-8-16(20)12-4-2-6-14(10-12)18(23)24/h1-6,9-10H,7-8H2

InChI Key

KYKNAJUWCUJKFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1,4-Bis(4-nitrophenyl)butane-1,4-dione (CAS 108791-66-8): Structure: Para-nitro substituents create a symmetric, planar molecular geometry. Physical Properties: Solid at room temperature (≥98% purity), contrasting with oily analogs like 29ad/29ae (). Applications: Potential as a precursor for antiproliferative agents, inferred from studies on nitro-substituted naphthoquinones .
  • 1,4-Bis(4-chlorophenyl)butane-1,4-dione (CAS 24314-35-0): Crystallography: Centrosymmetric structure with coplanar benzene rings and intermolecular C–H⋯O hydrogen bonds, enhancing thermal stability .
  • (S)-2-(1H-Indol-3-yl)-1,4-bis(4-methoxyphenyl)butane-1,4-dione (29ad) :

    • Optical Activity : High optical rotation (+250.6° in CHCl₃, 85% ee) due to chiral indolyl substitution.
    • Synthetic Utility : Methoxy groups enhance solubility and modulate reactivity in Friedel-Crafts reactions .

Functional Group Modifications

  • Fluorinated Derivatives (e.g., 29ae) :
    • 1,4-Bis(4-fluorophenyl)-2-(1H-indol-3-yl)butane-1,4-dione (29ae) :
  • Fluorine’s electronegativity increases dipole moments and metabolic stability compared to methoxy analogs.
  • Optical rotation (+293.3° in CHCl₃, 86% ee) suggests enhanced chirality from fluorine’s steric effects .

  • Tetrafluoro Derivatives :

    • 1,1,2,2-Tetrafluoro-1,4-bis(2-furyl)butane-1,4-dione :
  • Fluorine substitution reduces electron density, altering reactivity in cyclization and cross-coupling reactions .

Data Tables

Table 1: Physical and Structural Properties of Selected 1,4-Diketones

Compound Name Substituents Physical State Optical Rotation (°) Molecular Weight Key Features
1,4-Bis(3-nitrophenyl)butane-1,4-dione 3-NO₂ Not reported Not reported ~356.3* Meta-nitro, electron-deficient
1,4-Bis(4-nitrophenyl)butane-1,4-dione 4-NO₂ Solid N/A 356.3 Planar, symmetric
29ad 4-OCH₃, indolyl Oil +250.6 (85% ee) 409.2 Chiral, high solubility
29ae 4-F, indolyl Oil +293.3 (86% ee) ~389.3* Fluorine-enhanced stability
1,4-Bis(4-chlorophenyl)butane-1,4-dione 4-Cl Solid N/A 307.2 Hydrogen-bonded crystal lattice

*Calculated based on molecular formula.

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